Cas no 71050-43-6 (5-Bromo-4-ethoxythiophene-3-carboxylic acid)

5-Bromo-4-ethoxythiophene-3-carboxylic acid 化学的及び物理的性質
名前と識別子
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- 5-Bromo-4-ethoxythiophene-3-carboxylic acid
- DTXSID50501158
- 5-Bromo-4-ethoxythiophene-3-carboxylicacid
- 71050-43-6
-
- インチ: InChI=1S/C7H7BrO3S/c1-2-11-5-4(7(9)10)3-12-6(5)8/h3H,2H2,1H3,(H,9,10)
- InChIKey: KMHRQXVYTFGKCS-UHFFFAOYSA-N
- ほほえんだ: CCOC1=C(Br)SC=C1C(=O)O
計算された属性
- せいみつぶんしりょう: 249.92993g/mol
- どういたいしつりょう: 249.92993g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 12
- 回転可能化学結合数: 3
- 複雑さ: 176
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.5
- トポロジー分子極性表面積: 74.8Ų
5-Bromo-4-ethoxythiophene-3-carboxylic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM199946-1g |
5-bromo-4-ethoxythiophene-3-carboxylic acid |
71050-43-6 | 95% | 1g |
$489 | 2024-07-24 | |
Chemenu | CM199946-1g |
5-bromo-4-ethoxythiophene-3-carboxylic acid |
71050-43-6 | 95% | 1g |
$489 | 2021-08-05 | |
Alichem | A169005567-1g |
5-Bromo-4-ethoxythiophene-3-carboxylic acid |
71050-43-6 | 95% | 1g |
$455.76 | 2023-09-01 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1741211-1g |
5-Bromo-4-ethoxythiophene-3-carboxylic acid |
71050-43-6 | 98% | 1g |
¥4347.00 | 2024-05-02 |
5-Bromo-4-ethoxythiophene-3-carboxylic acid 関連文献
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Malinda Salim,Brian O'Sullivan,Sally L. McArthur,Phillip C. Wright Lab Chip, 2007,7, 64-70
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Bo Wang,Thomas Blin,Aleksandr Käkinen,Xinwei Ge,Emily H. Pilkington,John F. Quinn,Michael R. Whittaker,Pu Chun Ke,Feng Ding Polym. Chem., 2016,7, 6875-6879
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Anjeeta Rani,Pannuru Venkatesu Phys. Chem. Chem. Phys., 2018,20, 20315-20333
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5. Back matter
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Junwei Yang,Moyun Chen,Ji Ma,Wei Huang,Haoyun Zhu,Yuli Huang,Weizhi Wang J. Mater. Chem. C, 2015,3, 10074-10078
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Mireia Fernandez Ocaña,Hendrik Neubert,Anna Przyborowska,Richard Parker,Peter Bramley,John Halket,Raj Patel Analyst, 2004,129, 111-115
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M. Loewert,T. Carambia,M. Stehle,P. Pfeifer React. Chem. Eng., 2020,5, 1071-1082
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Aryya Ghosh,Anagha Karne,Sourav Pal,Nayana Vaval Phys. Chem. Chem. Phys., 2013,15, 17915-17921
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Ture R. Munter,Thomas Bligaard,Claus H. Christensen,Jens K. Nørskov Phys. Chem. Chem. Phys., 2008,10, 5202-5206
5-Bromo-4-ethoxythiophene-3-carboxylic acidに関する追加情報
5-Bromo-4-Ethoxythiophene-3-Carboxylic Acid (CAS No. 71050-43-6)
The compound 5-Bromo-4-Ethoxythiophene-3-Carboxylic Acid (CAS No. 71050-43-6) is a highly specialized organic compound belonging to the class of thiophene derivatives. This compound has garnered significant attention in the fields of organic synthesis, materials science, and pharmacology due to its unique structural features and versatile applications. The molecule consists of a thiophene ring substituted with a bromine atom at position 5, an ethoxy group at position 4, and a carboxylic acid group at position 3. These substituents endow the compound with distinct electronic and steric properties, making it a valuable building block in various chemical reactions and material assemblies.
Recent studies have highlighted the potential of 5-Bromo-4-Ethoxythiophene-3-Carboxylic Acid in the development of advanced materials, particularly in the realm of organic electronics. Researchers have explored its use as a precursor for synthesizing conducting polymers and organic semiconductors. The bromine substituent at position 5 facilitates nucleophilic aromatic substitution reactions, enabling the incorporation of diverse functional groups into the thiophene framework. This versatility has been exploited in the creation of tailored materials for applications such as flexible electronics, light-emitting diodes (LEDs), and photovoltaic devices.
In addition to its role in materials science, 5-Bromo-4-Ethoxythiophene-3-Carboxylic Acid has shown promise in medicinal chemistry. The compound's ability to act as a bioisostere or a pharmacophore mimic has been leveraged in drug design efforts targeting various therapeutic areas. For instance, recent research has focused on its potential as an anti-inflammatory agent and its ability to modulate cellular signaling pathways associated with neurodegenerative diseases.
The synthesis of 5-Bromo-4-Ethoxythiophene-3-Carboxylic Acid typically involves multi-step organic transformations, often starting from simple thiophene precursors. Modern synthetic strategies emphasize the use of catalytic processes and green chemistry principles to enhance efficiency and reduce environmental impact. For example, recent advancements have utilized palladium-catalyzed cross-coupling reactions to install the bromine substituent at position 5 with high precision.
From an analytical standpoint, 5-Bromo-4-Ethoxythiophene-3-Carboxylic Acid can be characterized using a variety of spectroscopic techniques such as nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS). These methods provide critical insights into the compound's molecular structure, purity, and stability under different conditions.
Looking ahead, the continued exploration of 5-Bromo-4-Ethoxythiophene-3-Carboxylic Acid is expected to yield further breakthroughs in both academic research and industrial applications. Its unique combination of reactivity and functionality positions it as a key player in the development of next-generation materials and therapeutics.
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